amine CAS No. 1539246-51-9](/img/structure/B2355656.png)

[(1H-imidazol-2-yl)(phenyl)methyl](methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

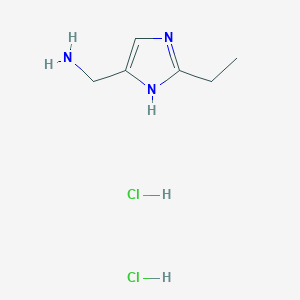

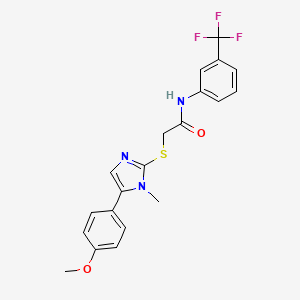

“(1H-imidazol-2-yl)(phenyl)methylamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many functional molecules used in various applications .

Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of imidazole compounds can be obtained under mild conditions .

Molecular Structure Analysis

The structure of imidazole compounds can be characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .

Chemical Reactions Analysis

Imidazole compounds are known for their versatility in chemical reactions. They are key components in the development of new drugs and show a broad range of biological activities . They are also used in the synthesis of other compounds .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Techniques: A practical synthetic route for the production of 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate, has been established. This process involves cyclisation, hydrolysis, and methylation, yielding the product in 27.4% total yield (Zhou et al., 2018).

- Pharmacological Potential: Novel azolyl-(phenylmethyl)]aryl/heteroarylamines have been synthesized and shown to be potent CYP26 inhibitors, enhancing all-trans retinoic acid activity in neuroblastoma cells. This suggests their potential in clinical development (Gomaa et al., 2008).

Applications in Catalysis and Material Science

- Catalytic Properties: The compound (bis(1-methyl-imidazol-2-yl)methyl)(1-methyl-4-nitroimidazol-2-yl)methyl)amine, when combined with boric acid, forms a supramolecular structure. This includes bundled antiparallel imidazole-boric acid helices and one-dimensional channels, indicating potential applications in catalysis and material science (Cheruzel et al., 2005).

Environmental Applications

- Detection of Environmental Contaminants: A new fluorescent reagent, 1-(1H-imidazol-1-yl)-2-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)ethanone (IPPIE), has been developed for the detection of aliphatic amines in environmental samples. This demonstrates the compound's potential application in environmental monitoring (Chen et al., 2014).

Medical Research and Drug Development

- Antimicrobial and Antifungal Properties: 1H-imidazol-1-amine derivatives have been studied for their antifungal properties. Compounds like N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine have shown promise as antifungal agents, providing a foundation for further research in drug development (Setzu et al., 2002).

Mechanism of Action

Target of Action

Imidazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key amino acid residues in the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, often through their interaction with key enzymes or receptors .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Safety and Hazards

Future Directions

Imidazole compounds have a wide range of applications and continue to be an area of active research. Their versatility and utility in various areas make the development of new synthesis methods and the exploration of their properties both highly topical and necessary . The experimental results and drug-likeness properties of some imidazole compounds suggest their potential applications as potent anticancer drugs in the near future .

properties

IUPAC Name |

1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-10(11-13-7-8-14-11)9-5-3-2-4-6-9/h2-8,10,12H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWHWEYKWBMGOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C2=NC=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355578.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)

![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)